2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
Description
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a cyclopentanecarbonyl-substituted piperazine moiety linked to the benzodiazole core via a methyl group. Benzimidazole and its analogs are structurally analogous to nucleotides, particularly the adenine base of DNA, enabling interactions with biological targets such as enzymes and receptors . The cyclopentanecarbonylpiperazine group in this compound may enhance lipophilicity and modulate pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler benzodiazole derivatives.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRKCZRJPHDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine or cyclopentyl groups can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- The target compound has moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility. Its cyclopentanecarbonyl group may confer metabolic resistance compared to phenyl or halogenated analogs .
- Phenylpiperazinyl derivatives (e.g., ) exhibit higher LogP values (~3.1), suggesting stronger hydrophobic interactions but poorer aqueous solubility.
- Halogenated analogs (e.g., ) show increased LogP (~3.5) due to chloro/fluoro groups, enhancing target binding but reducing solubility.
Pharmacological Activity
Key Observations :
- Thiazolyl-benzodiazoles (e.g., ) demonstrate potent anthelmintic activity, likely due to thiazole-enhanced tubulin binding.
Biological Activity
2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the benzodiazole core, which is known for its diverse pharmacological properties. The presence of the piperazine moiety enhances its interaction with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has shown that derivatives of benzodiazole can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis | |
| Compound B | Lung Cancer | Cell cycle arrest | |
| This compound | Ovarian Cancer | Apoptosis and autophagy |
Neuroprotective Effects
In addition to antitumor activity, this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotection in Alzheimer's Disease
A study demonstrated that the administration of this compound in a transgenic mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in the management of neurodegenerative disorders.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Receptor Modulation : It may modulate receptors associated with neurotransmission, contributing to its neuroprotective effects.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown low toxicity levels in preclinical models, suggesting a safe therapeutic profile.
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole?
Synthesis typically involves multi-step reactions, starting with benzimidazole core formation. For example:
- Step 1 : Condensation of 1,2-phenylenediamine with a carbonyl source under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole scaffold .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For instance, introducing the cyclopentanecarbonylpiperazine moiety may require activating agents like EDCI/HOBt or microwave-assisted coupling to enhance reaction efficiency .
- Optimization : Microwave irradiation (e.g., 100–150°C, 10–30 min) improves yield and reduces side reactions compared to conventional heating .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and connectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?
The SHELX suite (e.g., SHELXL ) is widely used for small-molecule refinement. Steps include:
- Data collection via X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Structure solution using direct methods (SHELXS) followed by refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
- Validation using tools like PLATON to check for missed symmetry or twinning .
Advanced Research Questions
Q. How can structural modifications of the piperazine or cyclopentane groups influence bioactivity?
- Piperazine modifications : Replacing the cyclopentanecarbonyl group with other acyl moieties (e.g., aryl or heteroaryl) may alter receptor binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .
- Cyclopentane substitution : Introducing electron-withdrawing groups (e.g., F, Cl) could enhance metabolic stability, as seen in related benzimidazole derivatives .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
- Case study : If microwave-assisted synthesis (70% yield ) conflicts with conventional thermal methods (45% yield ), investigate variables like reaction time, solvent polarity, or catalyst loading.
- Resolution : Use Design of Experiments (DoE) to optimize parameters. For example, a central composite design can identify critical factors (temperature, time) affecting yield .
Q. What strategies are effective for analyzing stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester or amide bonds) .
- Molecular dynamics simulations : Predict hydrolytic susceptibility of the cyclopentanecarbonyl-piperazine linkage using software like GROMACS .
Q. How can computational modeling guide SAR studies for this compound?
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors in the benzimidazole ring) using Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME assess permeability (LogP), cytochrome P450 interactions, and bioavailability to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
